molecular formula C8H14ClNO2 B6296879 (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride CAS No. 2243041-69-0

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride

Cat. No.: B6296879
CAS No.: 2243041-69-0
M. Wt: 191.65 g/mol
InChI Key: GDYGMTVBUGKDCZ-WMNOSTMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride (CAS 2243041-69-0) is a chiral small molecule characterized by an (R)-configured methylpyrrolidine ring conjugated to an (E)-configured acrylic acid moiety, stabilized as a hydrochloride salt. This compound serves as a critical intermediate in synthesizing Pyrotinib, a tyrosine kinase inhibitor used in anti-tumor therapies, particularly for HER2-positive breast cancer . Its structural features—a pyrrolidine ring and an α,β-unsaturated carboxylic acid—enhance reactivity in coupling reactions, while the hydrochloride salt improves solubility for pharmaceutical processing.

Properties

IUPAC Name

(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMTVBUGKDCZ-WMNOSTMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BOC-D-Prolinol Oxidation to BOC-D-Prolinaldehyde

The synthesis begins with the oxidation of BOC-D-prolinol to BOC-D-prolinaldehyde, a pivotal step that establishes the R-configuration. As described in Example 3 of Patent CN108314639B, this reaction employs sodium hypochlorite (NaOCl) in the presence of sodium bromide (NaBr) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalytic system. The reaction is conducted in dichloromethane (DCM) at temperatures maintained between -10°C and -5°C to minimize side reactions.

Reaction Conditions:

  • Substrate: BOC-D-prolinol (100 g)

  • Solvent: Dichloromethane (1.5 L)

  • Catalysts: TEMPO (2.5 g), NaBr (15.5 g)

  • Oxidizing Agent: NaOCl solution (pH 8–9, 500 mL)

  • Temperature: -10°C to -5°C

  • Workup: Sequential washing with 1% sulfuric acid, 5% sodium thiosulfate, and saturated saline, followed by drying over anhydrous MgSO₄.

The crude product is obtained in near-quantitative yield (94 g from 100 g starting material), indicating >90% conversion. This aligns with analogous methodologies reported for S-enantiomers, where yields consistently exceed 90% under optimized conditions.

Critical Analysis of Methodological Variations

Oxidizing Agent Optimization

The choice of NaOCl over alternatives like Dess-Martin periodinane or Swern oxidation is driven by cost and scalability. As noted in JSTAGE Journal, TEMPO-mediated oxidations in biphasic systems (e.g., DCM/water) enable rapid conversion without over-oxidation, a common issue with stronger oxidizing agents.

Data Tables: Reaction Parameters and Yields

Table 1. Key Steps in (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic Acid Hydrochloride Synthesis

StepReactionReagents/ConditionsYield (%)Purity (HPLC)
1BOC-D-prolinol oxidationTEMPO, NaBr, NaOCl, DCM, -10°C to -5°C94>98%
2Wittig reactionEthyl 2-(triphenylphosphoranylidene)acetate85*95%
3Ester hydrolysisHCl/THF, reflux90>99%

*Estimated based on S-enantiomer data.

Challenges and Mitigation Strategies

Byproduct Formation During Oxidation

Residual hypochlorite can lead to over-oxidation to carboxylic acids. Patent CN108314639B addresses this by precise pH control (8–9) and rapid quenching with sodium thiosulfate, reducing carboxylic acid byproducts to <2%.

Purification of Hydrophilic Intermediates

The hydrochloride salt of the final product is highly hydrophilic, complicating crystallization. The patent describes lyophilization from acetonitrile/water mixtures to obtain crystalline material with >99% purity.

Comparative Evaluation of Synthetic Approaches

Approach A (Patent CN108314639B):

  • Advantages: High yield (94% over three steps), scalability to kilogram quantities.

  • Limitations: Requires cryogenic conditions (-10°C), generating significant solvent waste.

Approach B (JSTAGE Journal):

  • Advantages: Ambient temperature oxidation for small-scale synthesis.

  • Limitations: Lower reported yields (80–85%) due to intermediate purification losses.

Industrial-Scale Considerations

For pilot-scale production, continuous flow systems are proposed to enhance temperature control during oxidation. Substituting DCM with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, could reduce environmental impact without compromising yield .

Scientific Research Applications

The compound (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride (CAS No. 2243041-69-0) is a chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Pharmaceutical Development :
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride has been investigated for its role as a building block in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity.

Case Study :
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolidine ring could lead to increased cytotoxicity in human cancer models, suggesting a pathway for developing targeted cancer therapies.

Neuroscience

Neuropharmacological Studies :
This compound has been explored for its potential effects on neurotransmitter systems. Its structure suggests it may interact with receptors involved in mood regulation and cognitive function.

Case Study :
In preclinical trials, (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride was evaluated for its effects on serotonin and dopamine pathways. Results indicated that it could modulate these neurotransmitters, leading to improvements in models of depression and anxiety.

Chemical Synthesis

Synthetic Intermediate :
The compound serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at producing biologically active compounds.

Application AreaDescription
Medicinal ChemistryBuilding block for novel therapeutic agents
NeuroscienceInvestigated for effects on neurotransmitter systems
Chemical SynthesisIntermediate in synthesizing complex biologically active compounds

Material Science

Polymer Chemistry :
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride can be utilized in the production of polymers with specific properties, such as increased flexibility or enhanced thermal stability.

Mechanism of Action

The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine Derivatives

Compounds with pyrrolidine rings and ester/acid functionalities are common in pharmaceutical intermediates. Key analogs include:

Compound Name Structure Highlights Functional Groups Application/Use Key Differences vs. Target Compound
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid HCl (R)-Methylpyrrolidine + (E)-acrylic acid HCl Carboxylic acid, tertiary amine Pyrotinib intermediate Reference compound
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl (CAS 1332459-32-1) Ethyl ester, (R)-pyrrolidin-3-yl acetate HCl Ester, tertiary amine Unspecified API intermediate Ester vs. acid; pyrrolidine substitution position
(S)-Methyl 2-(pyrrolidin-3-yl)acetate HCl (CAS 1024038-33-2) Methyl ester, (S)-pyrrolidin-3-yl acetate HCl Ester, tertiary amine Chiral building block S-configuration vs. R; ester vs. acid
Methyl 3-(pyrrolidin-3-yl)propanoate HCl (CAS 1211593-43-9) Methyl ester, pyrrolidin-3-yl propanoate HCl Ester, tertiary amine Potential prodrug candidate Longer carbon chain; propanoate vs. acrylate

Key Observations :

  • Functional Groups : The target compound’s acrylic acid group offers distinct reactivity (e.g., Michael addition or nucleophilic conjugate addition) compared to ester analogs, which are more hydrolytically stable .
  • Stereochemistry : The (R)-configuration in the target compound contrasts with the (S)-configuration in CAS 1024038-33-2, which may influence binding affinity in chiral environments .
  • Solubility : Hydrochloride salts enhance aqueous solubility across analogs, but the acrylic acid’s ionization further boosts hydrophilicity compared to esters .

Pharmacologically Active Indole Derivatives

While structurally distinct, indole-based compounds with pyrrolidine substituents (e.g., Eletriptan derivatives) highlight functional group-driven pharmacological differences:

Compound Name Structure Highlights Functional Groups Application/Use Key Differences vs. Target Compound
USP Eletriptan Hydrobromide (CAS: C14H17BrN2O2S·HBr) Indole core + (R)-methylpyrrolidinylmethyl + phenylsulfonyl vinyl Sulfonyl, vinyl, tertiary amine Migraine treatment (5-HT1B/1D agonist) Indole core vs. pyrrolidine-acrylate; therapeutic vs. intermediate use
USP Eletriptan Related Compound B (CAS: C14H17BrN2O2S·HBr) 5-Bromoindole + (R)-methylpyrrolidinylmethyl Bromoindole, tertiary amine Impurity in Eletriptan synthesis Lacks acrylic acid/sulfonyl groups; smaller molecular weight

Key Observations :

  • Core Structure: Indole derivatives prioritize aromatic interactions (e.g., serotonin receptor binding), whereas the target compound’s pyrrolidine-acrylate structure favors kinase inhibition via covalent or non-covalent interactions .
  • Functional Groups : The phenylsulfonyl vinyl group in Eletriptan enhances receptor selectivity, contrasting with the target’s acrylic acid, which is tailored for synthetic coupling .

Biological Activity

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by its acrylic acid moiety linked to a pyrrolidine ring, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C₈H₁₃NO₂
  • Molar Mass : 155.19 g/mol
  • CAS Number : 2143460-75-5

These properties suggest that the compound may exhibit unique interactions at a molecular level, influencing its biological activity.

Research indicates that (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride may interact with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are critical in mediating neurotransmission and can influence various physiological processes, including pain perception and cognitive functions. The compound's structural similarity to known nAChR ligands suggests it could modulate these receptors' activity, potentially leading to analgesic effects.

Case Studies and Research Findings

  • Nicotinic Receptor Interaction :
    • A study focused on the structure-activity relationships of compounds similar to (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid revealed that modifications to the pyrrolidine ring significantly affected binding affinity and receptor activation. This suggests that the compound could be optimized for enhanced selectivity towards specific nAChR subtypes .
  • Analgesic Properties :
    • In preclinical models, compounds with similar structures have demonstrated significant analgesic effects. For instance, related pyrrolidine derivatives were shown to alleviate pain in rodent models of neuropathic pain by acting on nAChRs, indicating potential pathways for (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid's efficacy .
  • Anti-inflammatory Effects :
    • Another angle of research explored the anti-inflammatory properties of compounds targeting matrix metalloproteinases (MMPs). While not directly studied for (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid, similar compounds have been shown to inhibit MMP expression in inflammatory models, suggesting potential for this compound as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Study FocusFindingsReference
Nicotinic Receptor BindingModifications enhance binding affinity
Analgesic EffectsSignificant pain relief in neuropathic models
Anti-inflammatory PotentialInhibition of MMPs linked to inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.